LLC355

Targeted protein degradation DDR1 kinase DC50

Standard DDR1 kinase inhibitors leave noncatalytic scaffolding functions intact, preserving immune exclusion & metastasis. LLC355 solves this by inducing complete lysosomal degradation of DDR1 protein. - DC₅₀: 150.8 nM (NCI-H23 cells) - >80% invasion inhibition at 1 µM vs. ≤40% for inhibitors - Spares DDR2; functional in proteasome-resistant cells - Validated ATTEC control for pathway comparison.

Molecular Formula C63H64ClF3N10O5
Molecular Weight 1133.7 g/mol
Cat. No. B15605079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLC355
Molecular FormulaC63H64ClF3N10O5
Molecular Weight1133.7 g/mol
Structural Identifiers
InChIInChI=1S/C63H64ClF3N10O5/c1-5-47-18-19-50(34-49(47)17-14-45-37-69-56-22-24-70-77(56)40-45)60(79)71-53-33-46(32-51(35-53)63(65,66)67)38-74-28-26-73(27-29-74)30-31-82-41-57(78)68-23-9-25-75(61(80)48-15-12-43(4)13-16-48)58(42(2)3)59-72-55-36-52(64)20-21-54(55)62(81)76(59)39-44-10-7-6-8-11-44/h6-8,10-13,15-16,18-22,24,32-37,40,42,58H,5,9,23,25-31,38-39,41H2,1-4H3,(H,68,78)(H,71,79)/t58-/m1/s1
InChIKeyXJGVJBUWKZBRTR-QPUWJJAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LLC355: Autophagy-Tethering DDR1 Degrader


LLC355 is a small-molecule discoidin domain receptor 1 (DDR1) degrader that operates via autophagosome-tethering compound (ATTEC) technology, chemically defined by the formula C₆₃H₆₄ClF₃N₁₀O₅ (MW 1133.72 g/mol) [1]. Unlike conventional DDR1 kinase inhibitors that merely block catalytic activity, LLC355 induces complete lysosome-mediated degradation of the DDR1 protein, thereby abolishing both its kinase-dependent and kinase-independent (noncatalytic) functions implicated in tumor progression, metastasis, and immune exclusion [2]. The compound has a DC₅₀ of 150.8 nM in NCI-H23 non-small cell lung cancer cells and has been shown to potently suppress tumorigenicity, migration, and invasion [3].

ATTEC-mediated DDR1 protein degradation workflow
Ablates both kinase-dependent and noncatalytic scaffolding functions
Autophagy-lysosomal degradation pathway research

LLC355 vs. Generic DDR1 Inhibitors


DDR1 kinase inhibitors (e.g., DDR1-IN-1, inhibitor 7rh, or the inhibitor 1 used in the LLC355 study) block only the catalytic phosphorylation activity of DDR1, leaving its noncatalytic scaffolding functions intact. These noncatalytic roles have been shown to be critical for collagen-mediated extracellular matrix remodeling, immune exclusion, and metastatic progression [1]. Substituting a kinase inhibitor for LLC355 therefore preserves the noncatalytic tumor-promoting functions that LLC355 eliminates through complete protein degradation [2]. Furthermore, LLC355’s ATTEC mechanism recruits the autophagy-lysosomal machinery rather than the ubiquitin-proteasome system used by PROTAC degraders (such as DP 1), potentially circumventing resistance mechanisms associated with proteasome impairment [3].

Kinase inhibitor mismatch
DDR1 kinase inhibitors preserve noncatalytic scaffolding functions; degradation-dependent phenotypes may not be recapitulated.
PROTAC pathway divergence
PROTAC degraders rely on ubiquitin-proteasome system; LLC355 recruits autophagy-lysosomal machinery, and pathway context may alter degradation efficiency.
Pan-DDR off-target effects
ATP-competitive inhibitors often co-target DDR2; functional interpretation of DDR1-specific roles may require degradation-based selectivity review.

LLC355 Differentiation Evidence


DDR1 Degradation vs. Kinase Inhibition

LLC355 achieves a DC₅₀ of 150.8 nM for DDR1 protein degradation in NCI-H23 non-small cell lung cancer cells, as quantified by Western blot densitometry [1]. In contrast, the archetypal DDR1 kinase inhibitor DDR1-IN-1 has a reported kinase IC₅₀ of 105 nM in biochemical assays, but does not reduce total DDR1 protein levels even at concentrations exceeding 10 µM . The inhibitor 1 employed in the same study as LLC355 showed no measurable DDR1 degradation across the tested concentration range, while LLC355 achieved >90% maximal degradation (Dmax) at 1 µM [1]. This demonstrates that potency alone does not predict functional outcome: a compound that merely inhibits kinase activity fails to address DDR1's noncatalytic scaffolding roles [2].

DDR1 degradation potency
Head-to-head
DC₅₀ = 150.8 nM
Dmax > 90% at 1 µM; kinase inhibitors show no degradation
Supports functional DDR1 ablation beyond catalytic inhibition
NCI-H23 cells, 24 h, Western blot
Targeted protein degradation DDR1 kinase DC50 IC50 NCI-H23

Tumorigenicity and Invasion Suppression

In functional phenotypic assays, LLC355 at 1 µM significantly and consistently outperformed the corresponding DDR1 kinase inhibitor 1 across three critical cancer-relevant endpoints: tumorigenicity (colony formation in soft agar), migration (transwell migration assay), and invasion (Matrigel-coated transwell assay) in NCI-H23 cells [1]. While inhibitor 1 produced partial suppression (≤40% reduction) of colony formation, migration, and invasion, LLC355 achieved >80% inhibition across all three assays at the same concentration [2]. This differential is attributed to LLC355's ability to eliminate both kinase-dependent signaling and the noncatalytic scaffolding function of DDR1 that contributes to collagen alignment and ECM remodeling [3].

Phenotypic suppression
Head-to-head
LLC355 >80% inhibition vs inhibitor 1 ≤40% at 1 µM
Reported greater suppression of tumorigenicity, migration, and invasion endpoints
Soft agar, transwell migration, Matrigel invasion; p
Degradation pathway
Class-level
Blocked by lysosomal inhibitors (chloroquine, bafilomycin A1); insensitive to proteasome inhibitors
Autophagy-lysosomal route remains active under proteasome-compromised conditions
Rescue assays with MG132, bortezomib; comparison to PROTAC DP 1
DDR1 vs. DDR2 selectivity
Context-dependent
DDR1 degraded; DDR2 protein unchanged up to 1 µM LLC355
Functional discrimination from DDR2 at tested concentrations
Cross-study comparison with DDR1-IN-1 and 7rh selectivity profiles
Tumorigenicity Cell migration Cell invasion Functional assay DDR1

Autophagy-Lysosomal vs. Proteasomal Degradation

LLC355 engages the autophagy-lysosomal pathway for DDR1 clearance, as confirmed by rescue experiments using lysosomal inhibitors (chloroquine, bafilomycin A1) that abolished LLC355-induced degradation, whereas proteasome inhibitors (MG132, bortezomib) had no effect [1]. In contrast, the PROTAC-based DDR1 degrader DP 1 relies on the ubiquitin-proteasome system and is sensitive to proteasome inhibition but not lysosomal inhibitors [2]. This mechanistic distinction has practical consequences: autophagy-lysosomal degradation can clear aggregated or membrane-bound protein pools that are resistant to proteasomal degradation, and LLC355 remains active under conditions of proteasome dysfunction, which is common in advanced cancers [3].

Degradation pathway
Class-level
Blocked by lysosomal inhibitors (chloroquine, bafilomycin A1); insensitive to proteasome inhibitors
Autophagy-lysosomal route remains active under proteasome-compromised conditions
Rescue assays with MG132, bortezomib; comparison to PROTAC DP 1
ATTEC PROTAC Autophagy Lysosome Proteasome

DDR1 Selectivity Over DDR2

Western blot analysis of NCI-H23 cells treated with LLC355 (0.1–1 µM, 24 h) showed selective degradation of DDR1 protein without affecting DDR2 protein levels, whereas the kinase inhibitor DDR1-IN-1 inhibits both DDR1 and DDR2 with only ~3-fold selectivity [1]. The inhibitor 7rh, a highly potent DDR1 kinase inhibitor (IC₅₀ = 6.8 nM, Kd = 0.6 nM), also displays activity against DDR2 (IC₅₀ = 101.4 nM) and Bcr-Abl (IC₅₀ = 355 nM) . Although comprehensive proteomics data for LLC355 are not yet publicly available, the absence of DDR2 degradation at concentrations that maximally degrade DDR1 suggests a functional selectivity that is difficult to achieve with ATP-competitive kinase inhibitors, which often bind conserved ATP pockets across the DDR family [2].

DDR1 vs. DDR2 selectivity
Context-dependent
DDR1 degraded; DDR2 protein unchanged up to 1 µM LLC355
Functional discrimination from DDR2 at tested concentrations
Cross-study comparison with DDR1-IN-1 and 7rh selectivity profiles
DDR2 Kinase selectivity Off-target degradation Proteomics

LLC355 Research Applications


Noncatalytic DDR1 Functions in Immune Exclusion

LLC355 is uniquely suited to dissect the noncatalytic scaffolding role of DDR1 in collagen-mediated immune exclusion. Because kinase inhibitors preserve DDR1 protein expression and collagen-binding capacity, only LLC355 can fully ablate ECM remodeling functions that exclude immune cells from the tumor core [1]. Use LLC355 at 0.5–1 µM in co-culture models of tumor spheroids and T cells to study immune infiltration dynamics.

Metastasis and Invasion Assays

For transwell migration and Matrigel invasion assays, LLC355 at 1 µM provides >80% inhibition of both processes in NCI-H23 cells, whereas inhibitor 1 achieves only ≤40% suppression [1]. This makes LLC355 the definitive tool for studying DDR1-dependent metastatic mechanisms, especially in NSCLC and triple-negative breast cancer models where DDR1 noncatalytic functions are prominent.

Autophagy vs. Proteasome Degradation Studies

LLC355 serves as a reference ATTEC degrader for head-to-head mechanistic comparisons with PROTAC-based DDR1 degraders (e.g., DP 1). Co-treatment experiments with lysosomal inhibitors (chloroquine, bafilomycin A1) vs. proteasome inhibitors (MG132, bortezomib) can delineate degradation pathway dependencies [1], and LLC355 remains functional in cells with acquired proteasome inhibitor resistance [2].

DDR1-Selective Degradation for Profiling

Because LLC355 spares DDR2 protein at concentrations that maximally degrade DDR1, it is preferable to pan-DDR kinase inhibitors for experiments requiring clean DDR1-specific protein depletion [1]. This selectivity is critical for chemical biology studies aimed at assigning DDR1-specific versus DDR2-mediated phenotypes in fibroblast and epithelial models.

Application
Selection Property
Validation Focus
DDR1 noncatalytic immune exclusion models
ATTEC-mediated scaffold ablation
Collagen-mediated ECM remodeling endpoints
Metastasis and invasion research
Complete functional DDR1 blockade
Migration and invasion assay endpoints
Degradation pathway comparison studies
Autophagy-lysosomal dependency
Rescue with lysosomal vs. proteasomal inhibitors
DDR1-specific phenotypic profiling
DDR1-selective protein depletion
DDR2 co-assessment to confirm selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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